

Application of Pigment Red 166 in Textile Printing: Application Notes and Protocols

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Compound of Interest

Compound Name: Pigment Red 166

Cat. No.: B1436591

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Introduction

Pigment Red 166 is a high-performance disazo condensation pigment known for its bright, yellowish-red shade and excellent fastness properties.^{[1][2][3]} Its robust characteristics, including high lightfastness, good heat stability, and chemical resistance, make it a suitable colorant for a variety of applications, including textile printing.^{[1][2][3]} This document provides detailed application notes and experimental protocols for the use of **Pigment Red 166** in textile printing, with a focus on screen printing applications on cotton and polyester fabrics.

1. Physicochemical Properties of **Pigment Red 166**

Pigment Red 166 is valued in the textile industry for its durability and vibrant color. Its performance is rooted in its chemical structure and physical attributes.

Property	Value	Source(s)
C.I. Name	Pigment Red 166	[1] [2]
C.I. Number	20730	[1]
CAS Number	3905-19-9	[1]
Molecular Formula	C40H24Cl4N6O4	[1] [4]
Molecular Weight	794.47 g/mol	[1] [4]
Appearance	Red Powder	[1]
Shade	Yellowish Red	[1] [2]
Heat Resistance	Up to 300°C	[2] [3]
Light Fastness (BWS)	7-8 (Excellent)	[1]
Migration Resistance	5 (Excellent)	[1]
Acid Resistance	5 (Excellent)	[1]
Alkali Resistance	5 (Excellent)	[1]

2. Fastness Properties in Textile Applications

The durability of a pigment on a textile substrate is critical. The following table summarizes the typical fastness properties of **Pigment Red 166** when applied to textiles according to standardized testing methods.

Fastness Property	Test Standard	Rating (Scale 1-5, unless specified)	Performance
Light Fastness	ISO 105-B02	7-8 (BWS)	Excellent
Wash Fastness	AATCC 61 (2A) / ISO 105-C06	4-5	Good to Excellent
Crocking (Rubbing) - Dry	AATCC 8 / ISO 105-X12	4-5	Good to Excellent
Crocking (Rubbing) - Wet	AATCC 8 / ISO 105-X12	4	Good
Resistance to Bleeding	AATCC Method	5	Excellent
Resistance to Soap	ISO 105-C10	5	Excellent

3. Experimental Protocols

The following protocols provide a step-by-step guide for the application of **Pigment Red 166** in a laboratory or research setting using a screen printing method.

3.1. Materials and Equipment

- Pigment: **Pigment Red 166** powder
- Binder: Acrylic-based textile printing binder
- Thickener: Synthetic thickener (e.g., polyacrylate-based)
- Fixing Agent: Cross-linking agent (optional, for enhanced fastness)
- Softener: Silicone-based softener (optional, to improve hand-feel)
- Deionized Water
- Textile Substrate: Pre-scoured and bleached 100% cotton or polyester fabric

- Laboratory Scale
- High-speed Stirrer/Homogenizer
- Beakers and Glass Rods
- Screen Printing Frame and Squeegee
- Drying Oven
- Curing Oven or Heat Press
- Launder-Ometer (for wash fastness testing)
- Crockmeter (for rubbing fastness testing)
- Light Fastness Tester (Xenon Arc Lamp)

3.2. Protocol 1: Preparation of **Pigment Red 166** Printing Paste

This protocol outlines the formulation of a stable and effective printing paste.

- Preparation of the Thickener Stock: Prepare a stock solution of the synthetic thickener according to the manufacturer's instructions. Typically, this involves dispersing the thickener powder in deionized water with gentle stirring until a smooth, viscous paste is formed.
- Dispersion of Pigment: In a separate beaker, weigh the required amount of **Pigment Red 166**. Add a small amount of deionized water and a dispersing agent (if required) and mix to form a smooth, lump-free slurry.
- Mixing the Paste:
 - To the pigment slurry, add the acrylic binder and mix thoroughly with a high-speed stirrer.
 - Gradually add the prepared thickener stock to the pigment-binder mixture while stirring continuously until the desired viscosity is achieved.

- If using, add the fixing agent and softener to the paste and continue mixing for another 10-15 minutes to ensure homogeneity.
- Final Paste Formulation: A typical formulation for a **Pigment Red 166** printing paste is as follows:

Component	Percentage (%) by Weight
Pigment Red 166	2.0 - 5.0
Acrylic Binder	10.0 - 20.0
Synthetic Thickener	1.5 - 3.0
Fixing Agent (Optional)	1.0 - 2.0
Softener (Optional)	0.5 - 1.0
Deionized Water	To make 100

3.3. Protocol 2: Textile Printing and Curing

This protocol details the application of the prepared printing paste onto the textile substrate.

- Fabric Preparation: Ensure the textile substrate is clean, dry, and free from any impurities that may interfere with pigment adhesion. The fabric should be pre-treated by scouring and bleaching if necessary.
- Printing:
 - Place the fabric on a flat, padded printing table.
 - Position the screen printing frame firmly on the fabric.
 - Apply a line of the prepared **Pigment Red 166** printing paste along one edge of the screen.
 - Using a squeegee held at a 45-degree angle, apply even pressure to pull the paste across the screen. This action forces the paste through the open mesh of the screen onto the fabric.

- Lift the screen carefully to reveal the printed design.
- Drying: Dry the printed fabric at 80-100°C for 3-5 minutes to evaporate the water from the printing paste.
- Curing (Polymerization): Cure the dried fabric at 150-160°C for 3-5 minutes in a curing oven or using a heat press. This step is crucial for the polymerization of the binder, which fixes the pigment onto the fabric surface.

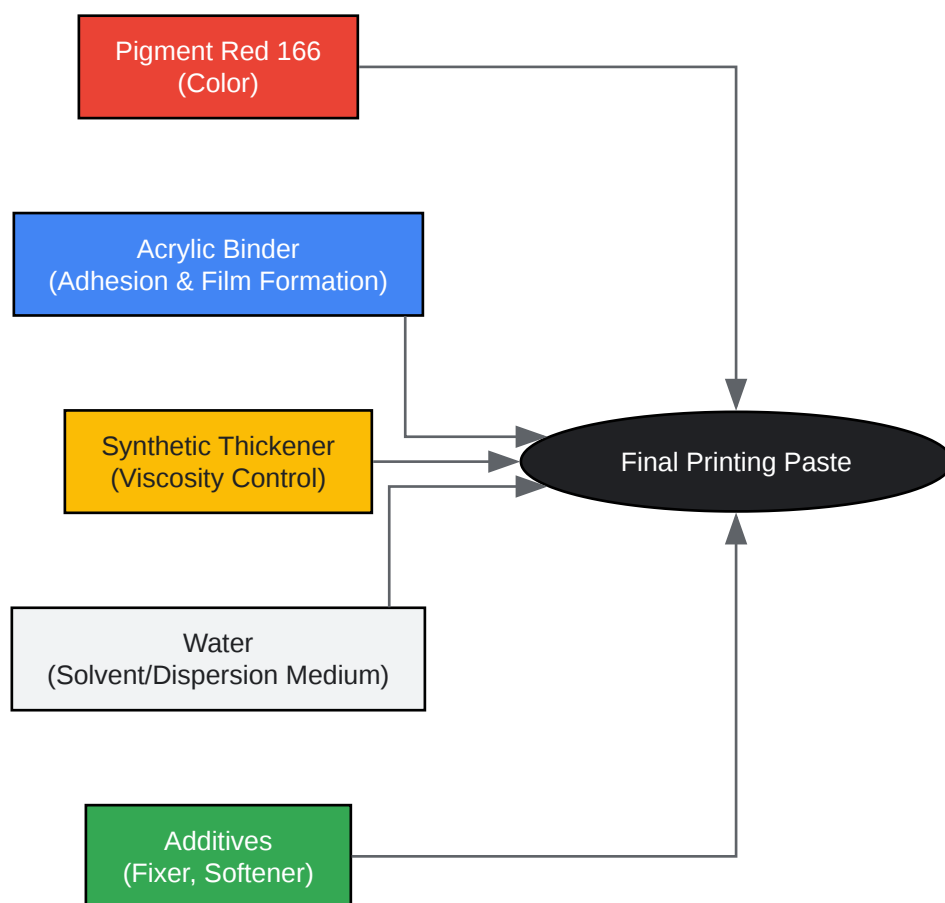
3.4. Protocol 3: Evaluation of Printed Fabric Properties

This protocol describes the standardized tests to assess the quality of the printed fabric.

- Wash Fastness: Evaluate the wash fastness of the cured fabric according to the AATCC 61 (2A) or ISO 105-C06 standard procedure. Assess the color change of the specimen and the staining of the multifiber fabric using the respective gray scales.
- Crocking (Rubbing) Fastness: Determine the rubbing fastness (both dry and wet) using a crockmeter following the AATCC 8 or ISO 105-X12 test method. Evaluate the color transfer to the crocking cloth using the gray scale for staining.
- Light Fastness: Assess the light fastness of the printed fabric using a xenon arc lamp light fastness tester according to the ISO 105-B02 standard. Compare the fading of the specimen with the blue wool standards to determine the rating.

4. Visualizations

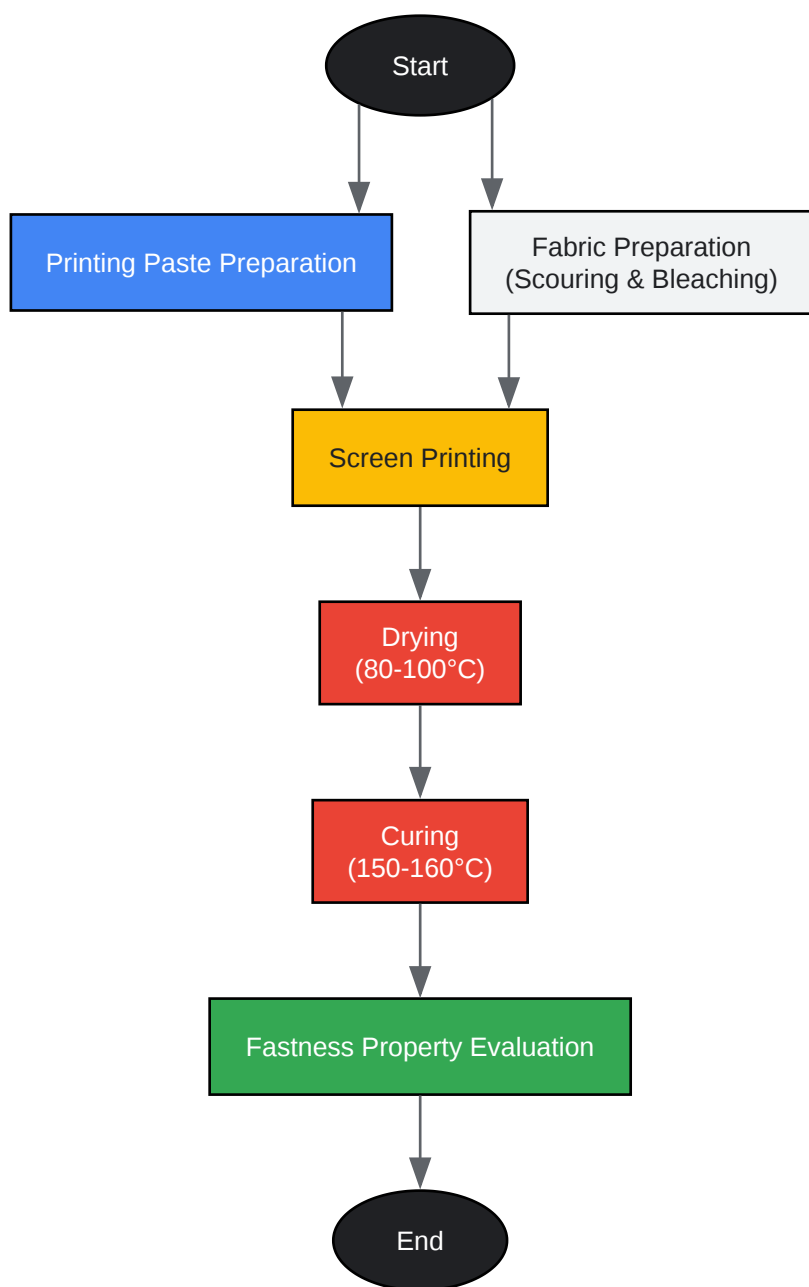
4.1. Logical Relationship of Printing Paste Components



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Caption: Components of a **Pigment Red 166** printing paste.

4.2. Experimental Workflow for Textile Printing



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